Dhx9-IN-7 vs. ATX968 (DHX9-IN-2): Differential Cellular Potency in DHX9 Target Engagement Assays
In cellular target engagement assays, Dhx9-IN-7 demonstrates an EC50 of 0.105 μM, whereas the related DHX9 inhibitor ATX968 (also known as DHX9-IN-2) exhibits a significantly lower EC50 of 0.054 μM in circBRIP1-expressing models and an IC50 of 8 nM in helicase unwinding assays . This indicates that ATX968 is approximately 2- to 13-fold more potent than Dhx9-IN-7 depending on the assay format.
| Evidence Dimension | Cellular potency |
|---|---|
| Target Compound Data | EC50 = 0.105 μM (DHX9 cellular target engagement) |
| Comparator Or Baseline | ATX968: EC50 = 0.054 μM (circBRIP1-expressing models), IC50 = 8 nM (DHX9 unwinding) |
| Quantified Difference | ~2-fold (EC50) to ~13-fold (IC50) |
| Conditions | Cell-based DHX9 target engagement assays; circBRIP1-expressing models |
Why This Matters
Researchers requiring maximal DHX9 inhibition at low concentrations may favor ATX968, while Dhx9-IN-7 offers a moderately potent alternative suitable for studies where partial target engagement or reduced on-target toxicity is desired.
